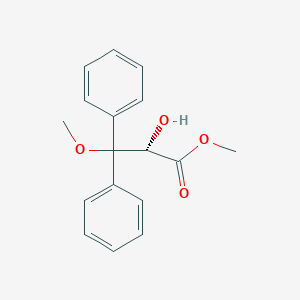
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its sources or applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthesis, which is the process of deconstructing the compound into simpler components .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopy
- The crystal structure of a related compound, methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, has been determined. It exhibits a trans conformation and is linked via weak intermolecular hydrogen bonds. The IR spectrum confirms the presence of this hydrogen bond, providing insights into its molecular interactions (Kolev et al., 1995).
Photophysical Properties
- A study on the photophysical properties of compounds with a similar structure, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveals unique characteristics in luminescence properties depending on the substituted group. This has implications for the use of such compounds in photophysical applications (Kim et al., 2021).
Chemical Reactions and Synthesis
- Research on the reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide has led to the formation of related compounds. This reveals the reaction mechanisms and potential for synthesizing similar structures (Toda & Takehira, 1972).
- A study on palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates provides insights into the synthesis process of related compounds, highlighting the importance of regioselectivity in cyclization reactions (Labrosse et al., 2003).
- Investigation into diphenylpropan-1,2-diols syringates from the roots of Erythrina variegata presents an unusual structure of similar compounds, indicating potential for diverse applications (Tanaka et al., 2002).
Photopolymerization
- A study on nitroxide-mediated photopolymerization introduces a compound with a structure related to methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, which could be relevant in polymer chemistry (Guillaneuf et al., 2010).
Catalytic Studies
- Research into Mn(III)-Schiff Base-Dicyanamide complexes, which include similar compounds, has implications for catalytic behavior and peroxidase studies (Bermejo et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442875 | |
| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
CAS RN |
177036-78-1 | |
| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

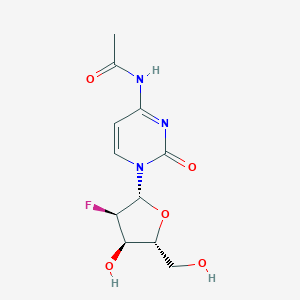
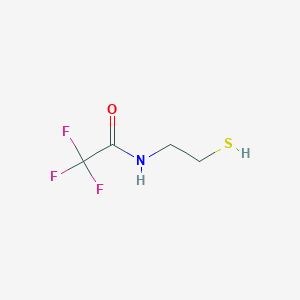

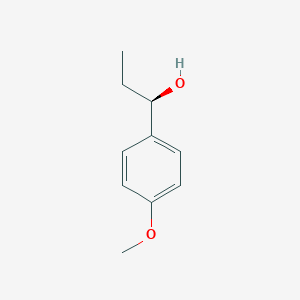
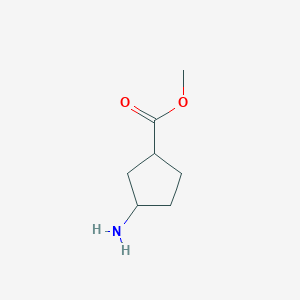

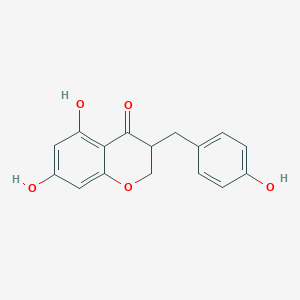



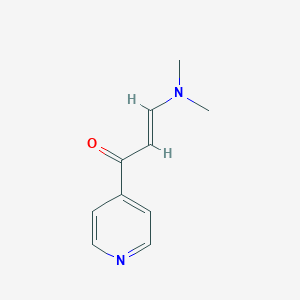
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
